4-Chloro-6-methylpyridine-2-carboxylic acid

Catalog No.
S729937
CAS No.
30235-19-9
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-methylpyridine-2-carboxylic acid

CAS Number

30235-19-9

Product Name

4-Chloro-6-methylpyridine-2-carboxylic acid

IUPAC Name

4-chloro-6-methylpyridine-2-carboxylic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

PEJDNNLWNHKKKF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C(=O)O)Cl

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)Cl

The exact mass of the compound 4-Chloro-6-methylpyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-6-methylpyridine-2-carboxylic acid (CAS: 30235-19-9) is a strategically substituted picolinic acid derivative. Its primary value in procurement is as a versatile building block for creating more complex molecular architectures, particularly in pharmaceutical and materials science research. The specific placement of the chloro and methyl groups provides a unique combination of steric and electronic properties that are leveraged in multi-step organic syntheses and for the precise tuning of metal-ligand complex characteristics. [REFS-1, REFS-2]

Substituting this compound with simpler analogs like 6-methylpyridine-2-carboxylic acid or the parent picolinic acid is often unviable. The 4-chloro substituent is not merely a passive modification; it serves as a crucial reactive handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed Suzuki cross-couplings, which are impossible with the non-chlorinated analog. [1] Furthermore, the electron-withdrawing nature of the chlorine atom fundamentally alters the electronic properties of the pyridine ring and the acidity of the carboxyl group, directly impacting its coordination behavior with metal centers and its reactivity in subsequent synthetic steps. This makes direct substitution in established protocols a high-risk endeavor, likely leading to reaction failure or entirely different product profiles.

Enables High-Yield Suzuki Cross-Coupling for Advanced Intermediate Synthesis

The 4-chloro group provides a specific, reactive site for palladium-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of 4-arylpyridine derivatives. In a documented procedure, the methyl ester of the target compound was coupled with phenylboronic acid to produce methyl 4-phenyl-6-methylpyridine-2-carboxylate in a 92% isolated yield. [1] This pathway is inaccessible to the direct analog, 6-methylpyridine-2-carboxylic acid, which lacks the necessary chloro leaving group for this transformation.

Evidence DimensionIsolated Yield of Suzuki Coupling Product
Target Compound Data92% (as methyl ester precursor)
Comparator Or Baseline6-methylpyridine-2-carboxylic acid: Reaction is not possible.
Quantified DifferenceEnables a reaction with 92% yield that is otherwise unachievable.
ConditionsPd(PPh3)4 catalyst, K2CO3 base, DME/H2O solvent, reflux, reaction with phenylboronic acid. [<a href="https://pubs.acs.org/doi/10.1021/ol0627727" target="_blank">1</a>]

This demonstrates the compound's function as a key precursor for building complex biaryl structures, a critical purchasing factor for labs focused on scaffold development.

Demonstrated Utility as a Core Building Block in Pharmaceutical Synthesis

This compound has been explicitly used as a starting material in the synthesis of 3-amino-pyridines, a class of molecules investigated as potent GPBAR1 agonists for treating type II diabetes. [REFS-1, REFS-2] In a patented synthetic route, 4-chloro-6-methylpyridine-2-carboxylic acid was coupled with an amine intermediate (N-methyl-4-o-tolylpyridin-3-amine) to form the corresponding amide. The selection of this specific acid derivative was integral to the construction of the final bioactive molecule.

Evidence DimensionApplication as a verified pharmaceutical precursor
Target Compound DataSuccessfully used as a key reactant in the synthesis of a patented GPBAR1 agonist. [REFS-1, REFS-2]
Comparator Or BaselineUnsubstituted picolinic acid or other analogs not specified in the route.
Quantified DifferenceN/A (Demonstrates established utility in a high-value synthetic context).
ConditionsAmide coupling reaction conditions as described in patent literature for pharmaceutical intermediate synthesis.

For buyers in pharmaceutical R&D, procuring this exact compound reduces risk by using a building block already validated in relevant, complex synthetic pathways.

Precursor for 4-Aryl-Substituted Pyridine Scaffolds

This compound is the designated choice for synthetic campaigns requiring the introduction of an aryl or heteroaryl group at the 4-position of the pyridine ring via Suzuki coupling. Its utility is proven for achieving high-yield C-C bond formation where analogs lacking the 4-chloro group would fail. [1]

Building Block for Medicinal Chemistry Programs

Given its documented use in the synthesis of bioactive molecules such as GPBAR1 agonists, this acid is a valuable starting material for projects targeting complex pharmaceutical agents. [2] Its specific substitution pattern is integral to achieving the desired final molecular structure and activity.

Development of Custom Ligands for Coordination Chemistry

The compound serves as a valuable platform for creating tailored ligands. The carboxylic acid and pyridine nitrogen provide a bidentate chelation site, while the 4-chloro position can be functionalized post-synthesis to tune the electronic or steric properties of the resulting metal complex for applications in catalysis or materials science.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-6-methylpyridine-2-carboxylic acid

Dates

Last modified: 08-15-2023

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